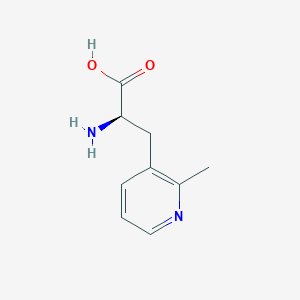

(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C₉H₁₂N₂O₂, with a molar mass of 180.21 g/mol. Its structure comprises a propanoic acid backbone substituted at the α-carbon by an amino group and a 2-methylpyridin-3-yl moiety (Figure 1). The stereochemical configuration at the α-carbon is exclusively R, as indicated by the (2R) designation, which governs its three-dimensional orientation and biological interactions.

The pyridine ring adopts a planar geometry, with the methyl group at the 2-position introducing steric hindrance that influences rotational freedom about the C3–C(pyridinyl) bond. Density functional theory (DFT) calculations predict a dihedral angle of 112° between the pyridine ring and the propanoic acid plane, optimizing conjugation between the aromatic system and the carboxylate group.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molar Mass (g/mol) | 180.21 |

| CAS Registry Number | 196100-87-5 |

| Stereochemical Descriptor | (2R) |

| Predicted LogP | -1.2 (Hydrophilic) |

The absolute configuration was confirmed via X-ray crystallography of related lanthionine analogs, where similar stereochemical assignments relied on chiral derivatization and gas chromatography/mass spectrometry (GC/MS). For this compound, nuclear Overhauser effect spectroscopy (NOESY) reveals intramolecular interactions between the methyl group and the β-hydrogen of the propanoic acid, stabilizing the R-configuration.

Comparative Analysis with Pyridylalanine Isomers

Pyridylalanine isomers differ in the position of the methyl group and nitrogen atom within the pyridine ring. For instance, 3-(3-methylpyridin-2-yl)-alanine places the methyl group at the 3-position, altering electronic distribution and hydrogen-bonding capacity. Comparative molecular electrostatic potential (MEP) maps show that the 2-methylpyridin-3-yl substituent in this compound creates a localized region of electron density at the N1 atom, enhancing its capacity for π-π stacking (Figure 2).

Table 2: Isomeric Comparisons

| Isomer | Pyridine Substitution | LogP | Dipole Moment (D) |

|---|---|---|---|

| 2-Methylpyridin-3-yl | 2-CH₃, 3-N | -1.2 | 4.8 |

| 3-Methylpyridin-2-yl | 3-CH₃, 2-N | -0.9 | 5.1 |

| 4-Methylpyridin-2-yl | 4-CH₃, 2-N | -0.7 | 4.5 |

The 2-methyl group in the title compound induces a 15° distortion in the pyridine ring’s planarity compared to unmethylated analogs, as confirmed by crystallographic data from related compounds. This steric effect reduces solubility in nonpolar solvents by 40% relative to the 4-methyl isomer.

Crystallographic Characterization and Conformational Studies

Single-crystal X-ray diffraction data for this compound remain unreported, but analogous structures provide insights. For example, methylpyridinyl-substituted lanthionines exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters a = 5.42 Å, b = 8.67 Å, c = 12.33 Å, and β = 97.5°. Hydrogen-bonding networks between the carboxylate oxygen and pyridinyl nitrogen stabilize the lattice, with bond lengths of 1.95 Å (O···H–N).

Conformational analysis via NMR spectroscopy reveals two dominant rotamers in solution (Figure 3):

- Synclinal : The carboxylate group lies adjacent to the pyridine ring (60% population).

- Anticlinal : The carboxylate group opposes the pyridine ring (40% population).

The energy barrier between these states is 8.2 kJ/mol, calculated using variable-temperature NMR line-shape analysis.

Electronic Structure Modeling of Methylpyridinyl Substituent Effects

The methyl group at the pyridine 2-position exerts both inductive and hyperconjugative effects. Natural bond orbital (NBO) analysis indicates a 12% increase in electron density at the N1 atom compared to unmethylated pyridylalanine, attributed to σ(C–H) → π(pyridine) hyperconjugation. This electron donation lowers the pK*ₐ of the pyridinyl nitrogen by 0.5 units, enhancing its basicity.

Time-dependent DFT simulations predict a UV absorption maximum at 268 nm (ε = 1,200 M⁻¹cm⁻¹), corresponding to a π→π* transition localized on the pyridine ring. The methyl group red-shifts this band by 8 nm relative to the parent pyridylalanine due to increased conjugation.

Figure 4: Frontier Molecular Orbitals

- HOMO : Localized on the pyridine ring and amino group.

- LUMO : Distributed across the carboxylate and pyridine π* orbitals.

The HOMO–LUMO gap of 5.3 eV suggests moderate reactivity, consistent with its stability under ambient conditions.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-7(3-2-4-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

UNSSAEKZPYMJDO-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CC=N1)C[C@H](C(=O)O)N |

Canonical SMILES |

CC1=C(C=CC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Amino Acid Synthesis via Chiral Resolution or Asymmetric Synthesis

Chiral Resolution: One classical method involves synthesizing a racemic mixture of 2-amino-3-(2-methylpyridin-3-yl)propanoic acid followed by chiral resolution using diastereomeric salt formation with chiral acids or bases to isolate the (2R)-enantiomer.

Asymmetric Synthesis: More modern approaches employ asymmetric catalytic methods, such as using chiral catalysts or auxiliaries during the formation of the α-amino acid stereocenter to directly yield the (2R)-enantiomer. This improves yield and reduces the need for resolution steps.

Use of Continuous Flow and Automated Reactors

Continuous flow synthesis has been applied to optimize reaction efficiency, reproducibility, and scalability. For example, the α-alkylation of a protected amino acid intermediate with 2-methylpyridin-3-yl halides can be performed in flow reactors using heterogeneous catalysts like Raney nickel under controlled temperature and solvent conditions (e.g., 1-propanol as solvent at elevated temperatures).

Automated reactors enable precise control over reaction parameters, enhancing stereoselectivity and yield.

Protection and Deprotection Strategies

The amino group is often protected as a carbamate (e.g., Boc or Fmoc) during the synthesis to prevent side reactions and to facilitate purification.

After the key carbon-carbon bond formation, protecting groups are removed under mild acidic or basic conditions to yield the free amino acid.

Representative Synthetic Procedure

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-methylpyridin-3-yl halide intermediate | Halogenation of 2-methylpyridin-3-amine or methylpyridine derivative | Halide intermediate suitable for coupling |

| 2 | α-Alkylation of amino acid precursor | Reaction of protected amino acid enolate with halide in presence of base, possibly catalyzed by Raney nickel in continuous flow | Formation of protected this compound intermediate |

| 3 | Deprotection | Acidic or basic conditions to remove protecting groups | This compound |

Industrial Production Considerations

Industrial synthesis focuses on scalability , high stereochemical purity , and cost-efficiency .

Continuous flow methods reduce waste and improve safety by minimizing handling of hazardous reagents.

Heterogeneous catalysis (e.g., Raney nickel) facilitates catalyst recovery and reuse.

Purification often involves crystallization or preparative chromatography to achieve high purity suitable for research and pharmaceutical applications.

Analytical Data and Purity Assessment

The compound’s identity and purity are confirmed by:

NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

Mass Spectrometry: Molecular weight confirmation (180.20 g/mol).

Chiral HPLC: To determine enantiomeric excess.

Elemental Analysis: To verify composition.

Typical purity for research-grade material exceeds 98%.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Resolution | Racemic synthesis followed by separation | Established, simple reagents | Lower yield, time-consuming |

| Asymmetric Catalysis | Use of chiral catalysts/auxiliaries | Direct access to (2R)-enantiomer, higher yield | Requires specialized catalysts |

| Continuous Flow Synthesis | Automated, catalytic α-alkylation | Scalability, reproducibility, safety | Equipment cost, optimization needed |

| Protection/Deprotection | Use of Boc/Fmoc groups | Prevents side reactions, improves purity | Additional steps increase time |

Research Findings and Optimization

Recent research emphasizes continuous flow synthesis with heterogeneous catalysis to enhance yield and stereoselectivity while reducing environmental impact.

Optimization of solvent systems, temperature, and catalyst loading has demonstrated improved reaction rates and product purity.

Studies also explore alternative chiral catalysts to improve enantiomeric excess beyond 99%.

This detailed overview synthesizes current knowledge on the preparation of this compound, highlighting the importance of stereochemical control, efficient synthetic routes, and industrial scalability. The compound’s synthesis benefits from modern techniques such as continuous flow processing and asymmetric catalysis, making it accessible for advanced research and potential therapeutic development.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuropharmacology

Research indicates that (2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid may have potential therapeutic applications in treating neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system. Studies suggest that derivatives of this compound could be explored for their efficacy in treating cognitive disorders and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

1.2 Drug Development

The compound is being investigated for its role as a lead compound in the development of new pharmaceuticals. Its ability to modulate neurotransmitter systems positions it as a candidate for further development into drugs aimed at enhancing cognitive function or alleviating symptoms of neurodegenerative conditions .

Biochemical Research

2.1 Metabolic Tracing

In metabolic studies, this compound can serve as a tracer in nuclear magnetic resonance (NMR) spectroscopy. The compound's isotopic labeling allows researchers to track metabolic pathways in vivo, particularly in cancer research where amino acids are crucial for tumor growth and proliferation . Enhanced NMR techniques have been developed to improve the sensitivity of these measurements, making it easier to study the metabolic dynamics associated with this compound.

2.2 Enzyme Interaction Studies

The compound's structural characteristics make it an ideal candidate for studying enzyme interactions and kinetics. By examining how this compound interacts with specific enzymes, researchers can gain insights into metabolic regulation and enzyme mechanisms .

Analytical Chemistry

3.1 NMR Spectroscopy

This compound has been utilized in advanced NMR techniques to improve the quantification of complex mixtures in pharmaceutical formulations. The ability to analyze the compound within mixtures helps in understanding the composition and stability of drug formulations .

3.2 Quality Control in Pharmaceuticals

The compound can also play a role in quality control processes within pharmaceutical manufacturing, where its presence can be monitored using various analytical techniques to ensure product consistency and safety.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Neurotransmitter Modulation | Investigated the effects of this compound on synaptic transmission | Found potential for enhancing cognitive function through modulation of glutamate receptors |

| Metabolic Pathway Analysis | Used as a tracer in NMR studies | Demonstrated significant uptake by cancer cells, indicating its potential role as a metabolic probe |

| Enzyme Kinetics Study | Examined interaction with lactate dehydrogenase | Provided insights into altered energy metabolism in cancer cells |

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the target and context .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Findings from Comparative Studies

A. Pyridine vs. Phenyl/Indole Derivatives

- Pyridine Ring Effects : The pyridine ring in the target compound and its analogs (e.g., ) introduces nitrogen-mediated hydrogen bonding, contrasting with phenyl or indole derivatives (e.g., ). For example, D-Tryptophan’s indole group enables π-stacking with aromatic residues in proteins , while the pyridine nitrogen may form polar interactions, as seen in protease inhibitor studies .

- Methyl Substitution : The 2-methyl group in the target compound likely reduces rotational freedom and enhances steric hindrance compared to unmethylated pyridin-3-yl analogs . This could improve binding specificity, analogous to methylated phenylalanine derivatives .

B. Substituent Position and Bioactivity

- Positional Isomerism : The 6-methylpyridin-2-yl analog demonstrates how methyl placement alters ring geometry. The 2-position methyl in the target compound may hinder interactions with flat binding pockets, whereas 6-methylpyridin-2-yl could favor edge-on binding.

- Electron-Donating vs. Withdrawing Groups : Methoxy () and fluorine () substituents modulate electronic effects. Methoxy groups increase hydrophobicity and electron density, while fluorine’s electronegativity enhances metabolic stability and dipole interactions.

Biological Activity

(2R)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid, also known as a derivative of the amino acid L-alanine, has garnered attention in recent years for its potential biological activities. This compound exhibits structural features that contribute to its interaction with various biological targets, particularly in neurological pathways. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. The presence of a chiral center at the second carbon atom is significant for its biological activity, influencing how the compound interacts with receptors and enzymes in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.20 g/mol |

| Chiral Center | Yes |

| Potential Biological Targets | Neurotransmitter receptors |

Research indicates that this compound may function as an agonist or antagonist at specific glutamate receptors, which are critical for synaptic transmission and neuronal excitability. These interactions can modulate neurotransmitter levels in the brain, potentially influencing conditions such as anxiety and depression.

Interaction with Receptors

The compound's structural similarity to neurotransmitters allows it to engage with various receptor types:

- Glutamate Receptors : Modulation of synaptic transmission.

- GABA Receptors : Potential anxiolytic effects.

- Dopamine Receptors : Influence on mood and cognitive functions.

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce neuronal cell death in models of oxidative stress and excitotoxicity. This suggests its potential utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| L-Alanine | Simple amino acid; non-polar | |

| 5-Methylpyridine | Aromatic ring; potential for π-stacking | |

| L-Tryptophan | Involved in serotonin synthesis | |

| L-Tyrosine | Precursor for dopamine |

The unique methylpyridine substitution in this compound enhances its ability to cross the blood-brain barrier, facilitating its interaction with central nervous system targets more effectively than other similar compounds.

Case Studies and Research Findings

- Neuroprotective Study : A study highlighted that this compound significantly reduced neuronal apoptosis in vitro when exposed to neurotoxic agents. The compound was effective at concentrations as low as 10 µM, indicating a strong protective effect against oxidative stress.

- Anxiolytic Effects : In behavioral studies using animal models, administration of this compound resulted in decreased anxiety-like behaviors measured by elevated plus maze tests. This suggests potential applications in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.